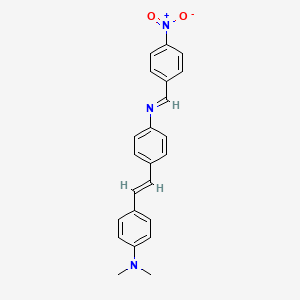
Cyclohexylammonium carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylammonium carbonate is an organic compound that belongs to the class of cyclohexylamines. It is a salt formed by the reaction of cyclohexylamine with carbonic acid. This compound is known for its role as a volatile corrosion inhibitor, which helps protect metals from corrosion by forming a protective film on their surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylammonium carbonate can be synthesized by reacting cyclohexylamine with carbon dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
C6H11NH2+CO2→C6H11NH3HCO3
Industrial Production Methods: In industrial settings, this compound is produced by passing carbon dioxide gas through a solution of cyclohexylamine in an appropriate solvent. The reaction is carried out at a controlled temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cyclohexylammonium carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other oxidation products.
Reduction: It can be reduced to form cyclohexylamine.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogens like chlorine or bromine can be used under controlled conditions.
Major Products:
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexylamine.
Substitution: Halogenated cyclohexyl derivatives.
Scientific Research Applications
Cyclohexylammonium carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which cyclohexylammonium carbonate exerts its effects involves the formation of a protective film on metal surfaces. This film is formed through the adsorption of the compound onto the metal surface, which prevents the metal from coming into contact with corrosive agents. The molecular targets include the metal surface and atmospheric moisture, which are involved in the formation of the protective film .
Comparison with Similar Compounds
- Dicyclohexylammonium nitrite
- Cyclohexylammonium chloride
- Cyclohexylammonium sulfate
Comparison: Cyclohexylammonium carbonate is unique in its ability to form a stable protective film on metal surfaces, making it an effective corrosion inhibitor. Compared to similar compounds, it offers better stability and efficiency in preventing metal corrosion .
Properties
Molecular Formula |
C13H28N2O3 |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
cyclohexylazanium;carbonate |
InChI |
InChI=1S/2C6H13N.CH2O3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*6H,1-5,7H2;(H2,2,3,4) |
InChI Key |
MYDIEYHHUXTWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


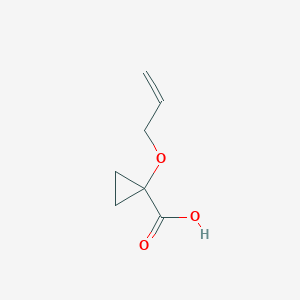
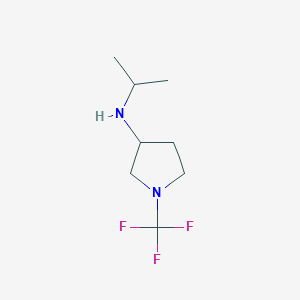




![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13973966.png)
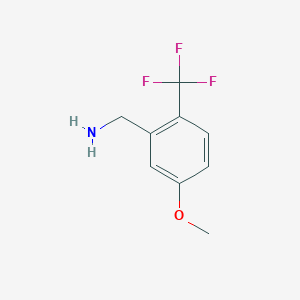
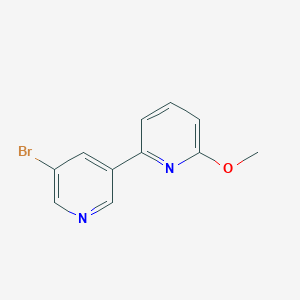
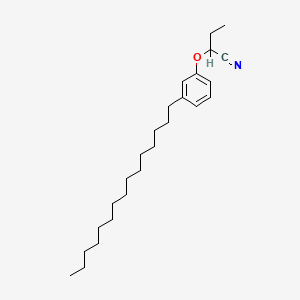
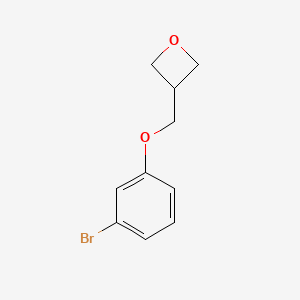
![1-[(2,5-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13973994.png)
![7H-pyrimido[4,5-d]azepine](/img/structure/B13974007.png)
